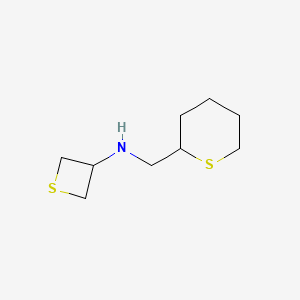
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine is a complex organic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydro-2H-thiopyran with a suitable alkylating agent to introduce the thietan-3-amine moiety. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine
- N-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-3-amine
Uniqueness
N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine is unique due to its specific combination of sulfur and nitrogen atoms within a cyclic structure This gives it distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C9H17NS2 |
|---|---|
Molecular Weight |
203.4 g/mol |
IUPAC Name |
N-(thian-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS2/c1-2-4-12-9(3-1)5-10-8-6-11-7-8/h8-10H,1-7H2 |
InChI Key |
IHEIWZVYDBKGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


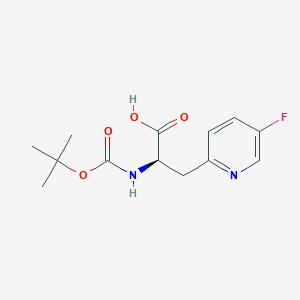
![(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene](/img/structure/B13323656.png)

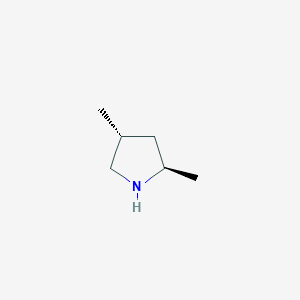

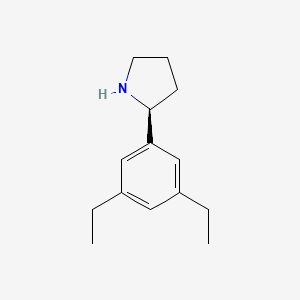
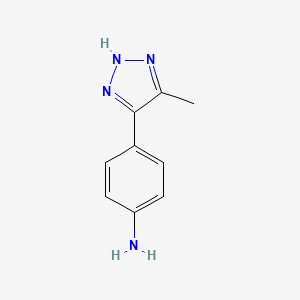
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13323698.png)

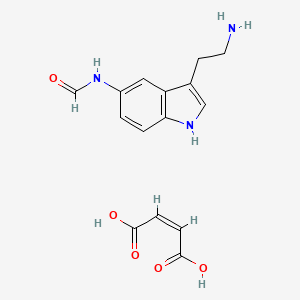

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-2-(6-(4-isopropylpiperazin-1-yl)pyrazin-2-yl)-5-methylbenzo[d]thiazol-6-yl)acetic acid](/img/structure/B13323719.png)

amine](/img/structure/B13323723.png)
